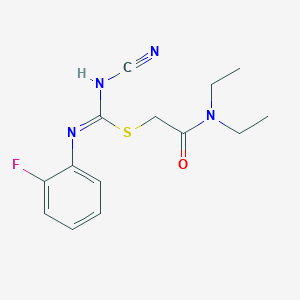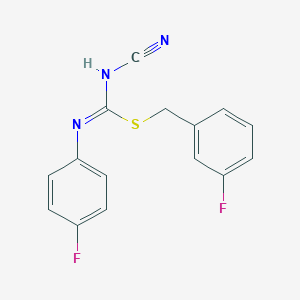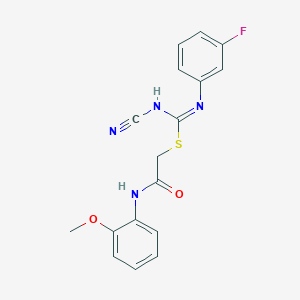
6-Amino-3,5-dicyanopyridine-2-thiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3,5-dicyanopyridine-2-thiolate is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential biological activity and is used in the synthesis of various biologically active molecules . The pyridine skeleton is a structural part of numerous natural alkaloids, metal complexes, and organic compounds, including drug molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR), which involves the condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are often catalyzed by triethylamine, inorganic bases, boric acid, or Lewis acids, and can be enhanced using ultrasonic irradiation .
Industrial Production Methods
the use of effective catalysts and scalable reaction conditions, such as those mentioned above, suggests that industrial synthesis could be feasible with optimization of these methods .
化学反应分析
Types of Reactions
6-Amino-3,5-dicyanopyridine-2-thiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives .
科学研究应用
6-Amino-3,5-dicyanopyridine-2-thiolate has several scientific research applications:
作用机制
The mechanism of action of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the accumulation of prion protein in scrapie-infected mouse neuroblastoma cells and exhibit inhibitory activity against HIV-1 integrase . These activities suggest that the compound interferes with specific molecular pathways involved in disease processes .
相似化合物的比较
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
- 2-Amino-4,6-dimethylpyridine-3,5-dicarbonitrile
- 2-Amino-6-chloropyridine-3,5-dicarbonitrile
Uniqueness
6-Amino-3,5-dicyanopyridine-2-thiolate is unique due to its combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of biologically active molecules and the development of new therapeutic agents .
属性
分子式 |
C7H3N4S- |
|---|---|
分子量 |
175.19g/mol |
IUPAC 名称 |
6-amino-3,5-dicyanopyridine-2-thiolate |
InChI |
InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12)/p-1 |
InChI 键 |
AOLHMHYTLZBBKT-UHFFFAOYSA-M |
SMILES |
C1=C(C(=NC(=C1C#N)[S-])N)C#N |
规范 SMILES |
C1=C(C(=NC(=C1C#N)[S-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate](/img/structure/B460409.png)
![(6-Amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B460410.png)












